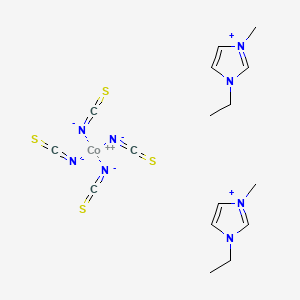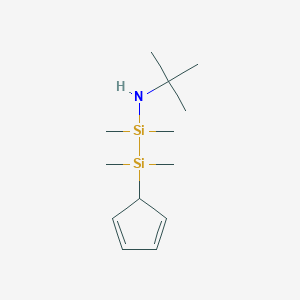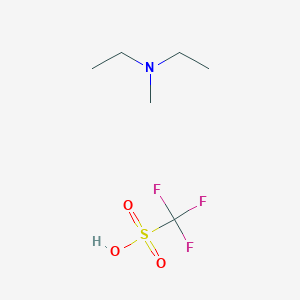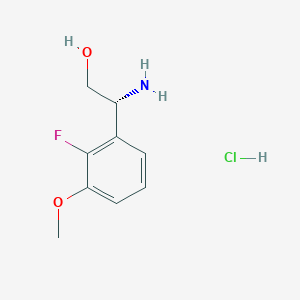
Bis(1-ethyl-3-methylimidazolium) tetrathiocyanatocobaltate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(1-ethyl-3-methylimidazolium) tetrathiocyanatocobaltate is an ionic liquid with the chemical formula C₁₆H₂₂CoN₈S₄. This compound is known for its unique properties, such as high thermal stability, low volatility, and excellent ionic conductivity. It is used in various applications, including as a solvent in chemical reactions and as an electrolyte in electrochemical devices .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(1-ethyl-3-methylimidazolium) tetrathiocyanatocobaltate typically involves the reaction of 1-ethyl-3-methylimidazolium chloride with cobalt(II) thiocyanate in an appropriate solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and consistency of the product. The reaction conditions are optimized to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
Bis(1-ethyl-3-methylimidazolium) tetrathiocyanatocobaltate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different cobalt complexes.
Reduction: It can also be reduced to form lower oxidation state cobalt compounds.
Substitution: The thiocyanate ligands can be substituted with other ligands, leading to the formation of new complexes
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out in solvents such as water, ethanol, or acetonitrile under controlled temperature and pressure conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield cobalt(III) complexes, while reduction reactions may produce cobalt(I) or cobalt(II) complexes. Substitution reactions result in the formation of new cobalt complexes with different ligands .
Scientific Research Applications
Bis(1-ethyl-3-methylimidazolium) tetrathiocyanatocobaltate has a wide range of scientific research applications, including:
Chemistry: Used as a solvent and catalyst in various chemical reactions due to its unique properties.
Biology: Investigated for its potential use in biological systems, such as enzyme stabilization and protein crystallization.
Medicine: Explored for its potential therapeutic applications, including drug delivery and as an antimicrobial agent.
Industry: Utilized in electrochemical devices, such as batteries and supercapacitors, due to its excellent ionic conductivity .
Mechanism of Action
The mechanism of action of Bis(1-ethyl-3-methylimidazolium) tetrathiocyanatocobaltate involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to form stable complexes with different metal ions and organic molecules. These interactions can influence the reactivity and stability of the compound, making it useful in various applications .
Comparison with Similar Compounds
Bis(1-ethyl-3-methylimidazolium) tetrathiocyanatocobaltate can be compared with other similar compounds, such as:
1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide: Known for its use as a green solvent and in energy storage devices.
1-butyl-3-methylimidazolium tetrathiocyanatocobaltate: Similar in structure but with a different alkyl chain length, affecting its physical and chemical properties.
1-ethyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide: Another ionic liquid with similar applications but different structural features .
These comparisons highlight the uniqueness of this compound in terms of its specific properties and applications.
Properties
InChI |
InChI=1S/2C6H11N2.4CNS.Co/c2*1-3-8-5-4-7(2)6-8;4*2-1-3;/h2*4-6H,3H2,1-2H3;;;;;/q2*+1;4*-1;+2 |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXKSBEDSVWTATD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C[N+](=C1)C.CCN1C=C[N+](=C1)C.C(=[N-])=S.C(=[N-])=S.C(=[N-])=S.C(=[N-])=S.[Co+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22CoN8S4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[Tris(chloromethyl)silyl]benzene](/img/structure/B6310208.png)




![bis(trifluoromethylsulfonyl)azanide;1-hexyl-4-aza-1-azoniabicyclo[2.2.2]octane](/img/structure/B6310242.png)


